molecular formula C7H14O2<br>CH3COO(CH2)2CH(CH3)2<br>CH3COO(CH2)2CH(CH3)2<br>C7H14O2 B031805 Isoamyl acetate CAS No. 123-92-2

Isoamyl acetate

Cat. No. B031805
Key on ui cas rn: 123-92-2
M. Wt: 130.18 g/mol
InChI Key: MLFHJEHSLIIPHL-UHFFFAOYSA-N
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Patent
US08093024B2

Procedure details

1-Butanol, 3 methyl, acetate. Under an atmosphere of argon, acetyl chloride (6.5 ml, 91.8 mmol) was added dropwise to a 0° C. solution of isoamyl alcohol (5 ml, 45.9 mmol), N,N-dimethylpyridine (2.8 g, 23 mmol), and anhydrous pyridine (4.1 ml, 50.5 mol) in dichloromethane (92 ml). The reaction mixture was poured into 100 ml of 0.1 N HCl, and the resulting layers were separated. The organic layer was washed with 50 ml of saturated aqueous ammonium chloride then dried over magnesium sulfate. The organic layer was filtered and concentrated in vacuo to a clear oil. The resulting oil was purified by distillation (bp 134-136° C.) to give isoamyl acetate. 1H NMR (300 MHz, CDCl3) 4.08 (t, 2H, J 6.9), 2.03 (s, 3H), 1.68 (m, 1H), 1.51 (q, 2H, J 6.9), 0.92 (d, 6H, J 6.6).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
N,N-dimethylpyridine
Quantity
2.8 g
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Two
Quantity
92 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:4])(=[O:3])[CH3:2].C(Cl)(=O)C.[CH2:9](O)[CH2:10][CH:11]([CH3:13])[CH3:12].N1C=CC=CC=1.Cl>ClCCl.C(O)CCC>[C:1]([O:4][CH2:9][CH2:10][CH:11]([CH3:13])[CH3:12])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-]
Step Two
Name
Quantity
6.5 mL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
5 mL
Type
reactant
Smiles
C(CC(C)C)O
Name
N,N-dimethylpyridine
Quantity
2.8 g
Type
reactant
Smiles
Name
Quantity
4.1 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
92 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(CCC)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resulting layers were separated
WASH
Type
WASH
Details
The organic layer was washed with 50 ml of saturated aqueous ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
then dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a clear oil
DISTILLATION
Type
DISTILLATION
Details
The resulting oil was purified by distillation (bp 134-136° C.)

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OCCC(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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